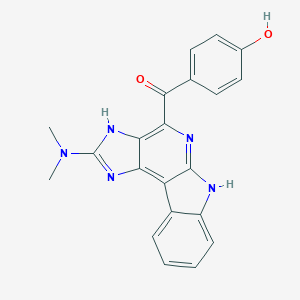

Grossularine 2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

窒化テクネチウムは、テクネチウムと窒素からなる化合物です。化学、生物学、医学、産業など、さまざまな分野で独自の特性と潜在的な用途が知られています。

科学的研究の応用

Technetium nitride has numerous scientific research applications:

Chemistry: It is used as a catalyst in various chemical reactions due to its stability and reactivity.

Biology: Technetium nitride is being explored for its potential use in biological imaging and diagnostics.

準備方法

合成経路と反応条件

窒化テクネチウムは、さまざまな方法で合成できます。一般的な方法の1つは、高温でテクネチウムを窒素ガスと反応させることです。このプロセスには通常、1000〜1500度の摂氏温度が必要です。 別の方法は、レーザー加熱ダイヤモンドアンビルセルを使用する方法で、摂氏2500度までの温度と50ギガパスカルまでの圧力を達成できます .

工業生産方法

窒化テクネチウムの工業生産はまだ実験段階です。上記の方法を工業用途にスケールアップすることができます。高温炉と高度な圧力装置の使用は、窒化テクネチウムの大規模生産に不可欠です。

化学反応の分析

反応の種類

窒化テクネチウムは、酸化、還元、置換反応などのさまざまな化学反応を起こします。これらの反応は、使用される特定の条件と試薬の影響を受けます。

一般的な試薬と条件

酸化: 窒化テクネチウムは、高温で酸素または他の酸化剤を使用して酸化できます。

還元: 窒化テクネチウムの還元は、水素ガスまたは他の還元剤を使用して達成できます。

置換: 置換反応は、窒素原子を他の元素または化合物に置き換えることを伴います。これらの反応には、通常、特定の触媒と反応条件が必要です。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、窒化テクネチウムの酸化は、テクネチウム酸化物を生成する可能性がありますが、還元はテクネチウム金属を生成する可能性があります。

科学研究の用途

窒化テクネチウムは、多くの科学研究用途があります:

化学: その安定性と反応性のために、さまざまな化学反応の触媒として使用されます。

生物学: 窒化テクネチウムは、生物学的イメージングと診断における潜在的な用途について調査されています。

医学: この化合物は、特に単一光子放射断層撮影(SPECT)における診断イメージングのための放射性医薬品の開発に使用されています.

作用機序

窒化テクネチウムの作用機序は、特定の分子標的と経路との相互作用を伴います。生物系では、窒化テクネチウムは特定のタンパク質や酵素に結合し、その機能に影響を与える可能性があります。 放射性医薬品用途では、窒化テクネチウムは放射性トレーサーとして機能し、特定の組織や臓器の可視化を可能にします .

類似化合物の比較

窒化テクネチウムは、窒化炭素や酸化テクネチウムなどの他の類似化合物と比較できます。これらの化合物はすべてテクネチウムを含んでいますが、化学的性質と用途は異なります。たとえば:

窒化炭素: 硬度と融点が高く、切削工具や耐摩耗性材料に使用されています.

酸化テクネチウム: さまざまな酸化反応で使用され、化学プロセスにおける触媒として使用されます。

類似化合物

- 窒化炭素

- 酸化テクネチウム

- 窒化レニウム

- 窒化モリブデン

これらの化合物は、窒化テクネチウムと一部の類似点を共有していますが、独自の特性と用途も持ち合わせています。

類似化合物との比較

Technetium nitride can be compared with other similar compounds, such as technetium carbide and technetium oxide. While all these compounds contain technetium, they differ in their chemical properties and applications. For example:

Technetium carbide: Known for its hardness and high melting point, it is used in cutting tools and wear-resistant materials.

Technetium oxide: Used in various oxidation reactions and as a catalyst in chemical processes.

Similar Compounds

- Technetium carbide

- Technetium oxide

- Rhenium nitride

- Molybdenum nitride

These compounds share some similarities with technetium nitride but also have distinct properties and applications.

特性

CAS番号 |

102488-58-4 |

|---|---|

分子式 |

C21H17N5O2 |

分子量 |

371.4 g/mol |

IUPAC名 |

[4-(dimethylamino)-3,5,8,10-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,3,6,8,11,13,15-heptaen-7-yl]-(4-hydroxyphenyl)methanone |

InChI |

InChI=1S/C21H17N5O2/c1-26(2)21-24-16-15-13-5-3-4-6-14(13)22-20(15)23-18(17(16)25-21)19(28)11-7-9-12(27)10-8-11/h3-10,27H,1-2H3,(H,22,23)(H,24,25) |

InChIキー |

OGSOWFWOXWWJSA-UHFFFAOYSA-N |

SMILES |

CN(C)C1=NC2=C3C4=CC=CC=C4NC3=NC(=C2N1)C(=O)C5=CC=C(C=C5)O |

正規SMILES |

CN(C)C1=NC2=C3C4=CC=CC=C4NC3=NC(=C2N1)C(=O)C5=CC=C(C=C5)O |

| 102488-58-4 | |

同義語 |

grossularine 2 grossularine-2 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl]3-morpholin-4-ylpropanoate hydrochloride](/img/structure/B11051.png)

![7-hydroxy-1-[(E)-7-hydroxy-6-methylhept-5-en-2-yl]-3a-methyl-3,5,6,7,9,9a-hexahydrocyclopenta[b]chromen-8-one](/img/structure/B11058.png)

![6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11077.png)